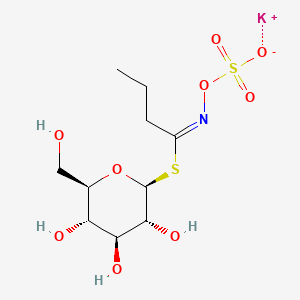
n-Propyl beta-Glucosinolate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propyl beta-Glucosinolate Potassium Salt is a chemical compound belonging to the glucosinolate family. Glucosinolates are sulfur-containing compounds found predominantly in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts. These compounds are known for their role in plant defense mechanisms and their potential health benefits, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of n-Propyl beta-Glucosinolate Potassium Salt typically involves the reaction of n-propyl glucosinolate with potassium hydroxide. The process can be summarized as follows:
Starting Material: n-Propyl glucosinolate.
Reagent: Potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure complete conversion to the potassium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
n-Propyl beta-Glucosinolate Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation and Reduction: These reactions can modify the sulfur-containing groups, affecting the compound’s biological activity.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme or acidic conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Isothiocyanates: Known for their anticancer properties.
Nitriles: Have various industrial applications.
Thiocyanates: Used in chemical synthesis and as intermediates.
Scientific Research Applications
n-Propyl beta-Glucosinolate Potassium Salt has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the production of natural pesticides and as a flavoring agent in food products
Mechanism of Action
The biological activity of n-Propyl beta-Glucosinolate Potassium Salt is primarily due to its hydrolysis products. The mechanism involves:
Enzymatic Hydrolysis: Catalyzed by myrosinase, leading to the formation of bioactive compounds like isothiocyanates.
Molecular Targets: These bioactive compounds interact with cellular proteins and enzymes, modulating various signaling pathways.
Pathways Involved: Include the induction of phase II detoxification enzymes, inhibition of phase I enzymes, and modulation of apoptosis and cell cycle pathways
Comparison with Similar Compounds
Similar Compounds
Sinigrin: Another glucosinolate found in cruciferous vegetables.
Glucoraphanin: Known for its potent anticancer properties.
Gluconasturtiin: Found in watercress and known for its peppery taste.
Uniqueness
n-Propyl beta-Glucosinolate Potassium Salt is unique due to its specific n-propyl side chain, which influences its biological activity and hydrolysis products. This uniqueness makes it a valuable compound for studying the structure-activity relationship of glucosinolates .
Properties
Molecular Formula |
C10H18KNO9S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylideneamino] sulfate |
InChI |
InChI=1S/C10H19NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h5,7-10,12-15H,2-4H2,1H3,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 |
InChI Key |
CGIHKNDGYBVBFU-OCFLFPRFSA-M |
Isomeric SMILES |
CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















